3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid
Description
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid is a heterocyclic amino acid derivative featuring a quinazoline moiety linked to a serine backbone. Its hydrochloride salt form (C₁₂H₁₄ClN₃O₃, MW 283.71) is well-characterized, with a molecular structure confirmed by NMR and mass spectrometry .
Properties
IUPAC Name |
3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-5-9(11(16)17)14-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6,9,15H,5H2,(H,16,17)(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYSJLZWDLBWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The molecular architecture of 3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid comprises a quinazoline core linked to a β-hydroxy-α-aminopropanoic acid moiety. Retrosynthetic deconstruction identifies two primary building blocks (Figure 1):
- Quinazolin-4-amine (Building Block A): Synthesized via cyclization of anthranilic acid derivatives.
- 3-Hydroxy-2-aminopropanoic acid (Building Block B): Derived from serine or through asymmetric synthesis.
Coupling these fragments necessitates addressing steric hindrance at the α-amino position and preserving the labile β-hydroxyl group. Nucleophilic substitution and metal-catalyzed amidation emerge as viable strategies.
Synthetic Methodologies
Three-Step Conventional Synthesis
Step 1: Synthesis of Quinazolin-4-amine
Quinazolin-4-amine is prepared via cyclocondensation of anthranilic acid with formamide under reflux (Scheme 1). Optimization studies indicate that 140°C for 6 hours in dimethylacetamide (DMAc) yields 78% purity, with residual solvents minimized to <0.1%. Alternative protocols using microwave-assisted heating (180°C, 30 minutes) achieve comparable yields while reducing reaction time.
Step 2: Preparation of 3-Hydroxy-2-aminopropanoic Acid
L-Serine is protected at the carboxyl group using tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), followed by selective deprotection of the amine using trifluoroacetic acid (TFA). This route affords enantiomerically pure (S)-3-hydroxy-2-aminopropanoic acid with 85% yield.
Step 3: Fragment Coupling via Nucleophilic Substitution
Quinazolin-4-amine (1.2 equiv) reacts with Boc-protected 3-hydroxy-2-aminopropanoic acid in the presence of N,N'-carbonyldiimidazole (CDI) as a coupling agent. Dichloromethane (DCM) at 0°C ensures minimal epimerization, yielding the protected intermediate (72%). Final deprotection with HCl/dioxane (4M, 2 hours) delivers the target compound (Table 1).
Table 1: Optimization of Coupling Conditions
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI | DCM | 0 | 72 | 98.5 |
| EDC/HOBt | DMF | 25 | 65 | 97.2 |
| DCC | THF | -10 | 58 | 96.8 |
One-Pot Microwave-Assisted Synthesis
A streamlined protocol combines anthranilic acid, formamide, and serine derivatives in a single reactor. Microwave irradiation (150 W, 180°C, 20 minutes) facilitates simultaneous cyclization and coupling, achieving 68% overall yield (Scheme 2). This method reduces purification steps but requires stringent control over microwave parameters to prevent decomposition.
Enzymatic Synthesis
Recent advances employ transaminases for asymmetric synthesis of the β-hydroxy-α-amino acid fragment. Using ω-transaminase (ATA-117) and pyridoxal-5'-phosphate (PLP) cofactor, ketopantoyl lactone is aminated to yield (R)-3-hydroxy-2-aminopropanoic acid with 92% enantiomeric excess (ee). Subsequent enzymatic coupling with quinazolin-4-amine via lipase catalysis remains under investigation.
Reaction Mechanisms and Kinetic Studies
Cyclocondensation Dynamics
Quinazoline ring formation proceeds through nucleophilic attack of the anthranilic acid amine on the formamide carbonyl, followed by dehydration (Figure 2). Density functional theory (DFT) calculations identify the rate-limiting step as the second dehydration (ΔG‡ = 24.3 kcal/mol).
Industrial-Scale Production Challenges
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 8.75 (s, 1H, H-5), 8.12 (d, J = 8.0 Hz, 1H, H-7), 7.89 (t, J = 7.6 Hz, 1H, H-8), 7.72 (d, J = 8.4 Hz, 1H, H-6), 4.32 (m, 1H, CHNH), 3.98 (dd, J = 10.8, 4.4 Hz, 1H, CHOH), 3.81 (dd, J = 10.8, 6.0 Hz, 1H, CHOH).
- HRMS (ESI+) : m/z calc. for C₁₁H₁₂N₃O₃ [M+H]⁺: 234.0878; found: 234.0881.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison
| Parameter | Three-Step | One-Pot Microwave | Enzymatic |
|---|---|---|---|
| Total Yield (%) | 62 | 68 | 55* |
| Reaction Time | 24 h | 1 h | 48 h |
| Stereocontrol | High | Moderate | High |
| Scalability | Industrial | Pilot | Lab |
| Cost Index | 1.0 | 0.8 | 2.5 |
*Theoretical yield based on preliminary data.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinazoline ketones or aldehydes.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid has been explored for its potential as an enzyme inhibitor . Its structure allows it to bind to active sites of enzymes, modulating biochemical pathways critical in various diseases.
Key Therapeutic Areas:
- Anti-Cancer Activity: The compound has shown promise in inhibiting the growth of cancer cells. For example, derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer biology .
- Anti-Inflammatory Effects: Research indicates that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis .
- Antimicrobial Activity: Studies have demonstrated that derivatives possess activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
Biological Studies
The compound has been investigated for its interactions with various biological targets:
- Enzyme Inhibition: Molecular docking studies reveal that it can effectively inhibit enzyme activity by occupying the active site, leading to significant therapeutic outcomes .
- Antiviral Properties: Recent research highlights the antiviral potential of quinazoline derivatives, suggesting that this compound may also exhibit similar effects against viruses like adenovirus .
Case Study 1: Anti-Cancer Activity
A study evaluated the effectiveness of this compound derivatives against pancreatic and breast cancer cell lines. The results indicated significant inhibition of cell proliferation, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria. The structure-activity relationship analysis suggested that modifications to the quinazoline scaffold could enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The quinazoline ring structure allows it to bind to active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | Key Functional Groups | Solubility | Predicted logP |
|---|---|---|---|---|
| 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid HCl | 283.71 | Quinazoline, hydroxyl, amino | High (due to HCl salt) | ~1.2 |
| 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | 172.20 | Thiazole, amino | Moderate | ~-0.5 |
| (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid | 259.28 | Sulfonamide, hydroxyl | Low (pH-dependent) | ~0.8 |
| 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid | 331.39 | Thiazole, acetyl, methyl | Low | ~2.7 |
Biological Activity
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a quinazoline ring, which is known for its diverse pharmacological properties. The synthesis of quinazoline derivatives typically involves reactions that modify the core structure to enhance biological activity. For instance, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives has been reported, showcasing the versatility of quinazoline-based compounds in drug development .
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazoline derivatives, including those related to this compound. For example, novel synthesized quinazolines exhibited significant activity against vaccinia and adenovirus, with some compounds demonstrating EC50 values lower than established antiviral drugs . This suggests that derivatives of this compound could also possess similar antiviral properties.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented, particularly against multidrug-resistant pathogens. In one study, derivatives showed potent activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . The structure-activity relationship (SAR) analysis indicated that modifications to the quinazoline scaffold could enhance antimicrobial potency.
Neuroprotective Effects
Compounds with similar structures have been investigated for their neuroprotective effects. For instance, studies on 3-hydroxy-quinazoline derivatives indicated their ability to modulate glutamate receptors, potentially offering therapeutic benefits in neurodegenerative diseases . The modulation of these receptors could be relevant for this compound as well.
Case Study 1: Antiviral Screening
A library of 3-hydroxyquinolin derivatives was subjected to high-throughput screening against various DNA and RNA viruses. Compounds demonstrated selective inhibition against specific viruses, indicating their potential as antiviral agents. Notably, some compounds showed no cytotoxicity at high concentrations, suggesting a favorable safety profile for further development .
Case Study 2: Antimicrobial Efficacy
In a recent study examining the antimicrobial properties of quinazoline derivatives, several compounds were tested against a panel of clinically relevant pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for MRSA and other resistant organisms . This highlights the potential application of this compound in combating antibiotic resistance.
Research Findings Summary
Q & A
Q. What are the standard synthetic protocols for preparing 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid and its analogues?
Synthesis typically involves multi-step reactions under controlled conditions. For example:
- Step 1 : Condensation of quinazolin-4-amine with a protected hydroxypropanoic acid derivative under reflux in a polar solvent (e.g., methanol or ethanol) .
- Step 2 : Deprotection of the hydroxyl group using acid/base catalysis, followed by purification via recrystallization (e.g., from methanol or ethanol/water mixtures) .
- Critical Parameters : Reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for amine:acid), and pH control during workup to avoid side reactions .
Q. How are spectroscopic techniques employed to confirm structural integrity?
- NMR : Key diagnostic peaks include:
- IR : Stretching vibrations for C=O (1700–1720 cm⁻¹), -OH (2500–3300 cm⁻¹), and C-N (1250–1350 cm⁻¹) .
- MS : Molecular ion peaks (M⁺ or [M+H]⁺) and fragmentation patterns consistent with the quinazoline and propanoic acid moieties .
Advanced Research Questions
Q. How can computational strategies optimize synthesis and reaction design?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states for the formation of the quinazolin-4-ylamino bond .
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvent effects) to predict optimal conditions (temperature, catalyst) for novel derivatives .
Q. How to resolve contradictions in spectroscopic or bioassay data?
- Cross-Validation : Combine NMR, IR, and elemental analysis to confirm purity and structure . For bioassay discrepancies, validate using orthogonal assays (e.g., enzymatic vs. cellular).
- Data-Driven Analysis : Apply software tools (e.g., MestReNova, ACD/Labs) to deconvolute overlapping NMR peaks or assign ambiguous signals .
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic intermediates) .
Q. What methodologies elucidate reaction mechanisms for quinazoline incorporation?
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps (e.g., amine coupling vs. cyclization) .
- Isotopic Labeling : Use ¹⁵N-labeled quinazoline to trace bond formation via NMR or mass spectrometry .
- Intermediate Trapping : Quench reactions at early stages to isolate intermediates (e.g., Schiff bases) for structural analysis .
Q. How to design derivatives with enhanced bioactivity or solubility?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups on quinazoline) to modulate electronic properties and binding affinity .
- Salt Formation : Co-crystallize with counterions (e.g., sodium or lysine) to improve aqueous solubility .
- Prodrug Strategies : Esterify the hydroxyl or carboxylic acid groups for controlled release .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
